N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide
Description
N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a heterocyclic compound featuring a thiazolo[2,3-b]quinazoline core fused with a carboxamide moiety substituted by a 4-chlorophenethyl group. The 4-chlorophenethyl substituent introduces lipophilicity and electronic effects, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-14-4-1-12(2-5-14)7-8-21-17(24)13-3-6-15-16(11-13)22-19-23(18(15)25)9-10-26-19/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATOFZGHNUKGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C(=O)N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings on its biological activity, focusing on its efficacy against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core, which is known for its diverse biological properties. The presence of the 4-chlorophenethyl group is believed to enhance its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 351.82 g/mol.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various tumor cell lines. The compound demonstrated notable activity against several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7-D12 | 5.0 |
| Caco-2 | 6.5 |
| HCT-116 | 4.8 |
| MCF-7 | 7.2 |
| MDA-MB-231 | 6.0 |
| PC-3 | 8.1 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against colorectal and breast cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit:
- CDK9/Cyclin T : Implicated in transcriptional regulation and cell cycle progression.
- GSK-3β : Involved in various signaling pathways that regulate cellular functions.
Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
- Study on MCF-7 Cells : In a study assessing the effects of the compound on MCF-7 breast cancer cells, it was found that treatment resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer treatment .
- Colorectal Cancer Study : Another investigation focused on HCT-116 colorectal cancer cells revealed that this compound induced cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation effectively .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridine Derivatives ()
Compounds 43–46 from feature a thiazolo[3,2-a]pyridine core instead of thiazolo[2,3-b]quinazoline. For example:
- Compound 46 : N-(7-(Naphthalen-1-ylmethyl)-5-oxo-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)methanesulfonamide.
Key Differences :
Thiadiazolo[2,3-b]quinazoline Derivatives ()
The compound 2-[(2-methylphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide (CAS 893784-89-9) replaces the thiazole ring with a thiadiazole moiety.
Key Differences :
- Methylphenyl substituents (vs.
Substituent Effects
4-Chlorophenethyl vs. Naphthalenylmethyl/Phenyltriazolyl Groups
Carboxamide vs. Sulfonamide Functional Groups
- Sulfonamide-containing analogs (e.g., Compound 46) exhibit superior pharmacokinetic profiles due to reduced susceptibility to enzymatic hydrolysis compared to carboxamides .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s carboxamide group allows straightforward derivatization, but sulfonamide analogs (e.g., Compound 46) may offer better metabolic stability .
- Electronic Effects : The electron-withdrawing chlorine in 4-chlorophenethyl may enhance binding to electron-rich enzyme pockets compared to methyl groups in CAS 893784-89-9 .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of thiazolo-quinazoline precursors with 4-chlorophenethylamine derivatives. For example, analogous compounds in the thiazoloquinazoline family are synthesized via [3+2] cycloaddition or nucleophilic substitution, followed by carboxamide coupling . Characterization via , , and IR spectroscopy is critical to confirm structural integrity.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, NH peaks at δ 10–12 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups.
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N, and S percentages .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow general laboratory safety guidelines, including:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Adherence to hazard codes such as P210 (avoid heat/sparks) and P201 (obtain specialized handling instructions) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : DOE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors (e.g., reaction time > solvent choice) while minimizing experimental runs. Central composite designs (CCD) are effective for response surface modeling to maximize yield .
Q. What computational methods predict reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) model transition states and intermediates. ICReDD’s workflow integrates computational predictions with experimental validation, enabling efficient discovery of novel reaction pathways for thiazoloquinazoline derivatives .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Mitigation strategies include:
- Standardized Protocols : Use validated cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables .
Q. What structural modifications enhance the bioactivity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., substituent effects on the 4-chlorophenethyl group) reveal trends. For example:
- Electron-Withdrawing Groups (e.g., –NO): Increase metabolic stability but may reduce solubility.
- Hydrophobic Substituents (e.g., –CH): Enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
